(3-Hydroxynaphthalen-2-yl)boronic acid
Overview
Description
“(3-Hydroxynaphthalen-2-yl)boronic acid” is a type of boronic acid with the molecular formula C10H9BO3 . It is a solid substance and is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular weight of “(3-Hydroxynaphthalen-2-yl)boronic acid” is 187.99 . The InChI code for this compound is 1S/C10H9BO3/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,12-14H .Chemical Reactions Analysis
Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis, displaying various reactivity profiles via C–B bond cleavage . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Sensing Applications
Boronic acids, including derivatives like (3-Hydroxynaphthalen-2-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems .
Fluorescent Sensing
The compound’s structure allows it to be used in fluorescent sensors. For example, boronic acids combined with pyrene have been studied for use as sensors for catechol and its amino-derivatives, including dopamine, DOPA, and DOPAC .
Anticancer Research
Boronic acid derivatives have shown potential anticancer activity. In silico and in vitro approaches have demonstrated the antiproliferative effect of boronic acid derivatives on breast cancer cells . While the specific derivative mentioned is different, (3-Hydroxynaphthalen-2-yl)boronic acid may have similar applications due to its structural similarities.
Cross-Coupling Reactions
Organoborane compounds, which include borinic acids and their derivatives, are used in cross-coupling reactions. These reactions are fundamental in creating complex organic compounds that can have various applications in medicinal chemistry .
Catalysis
Borinic acid derivatives serve as catalysts in chemical reactions due to their unique chemical properties. They can facilitate various organic transformations that are crucial in synthetic chemistry .
Medicinal Chemistry
The structural features of boronic acids make them suitable for drug design and development. They can be incorporated into molecules that interact with biological targets, potentially leading to new therapeutic agents .
Polymer Materials
Borinic acids and their derivatives are also used in the synthesis of polymer materials. Their chemical properties allow them to be integrated into polymers, which can lead to new materials with unique characteristics .
Optoelectronics Materials
Finally, these compounds find applications in optoelectronics materials due to their ability to form chelate derivatives that have desirable electronic properties .
Mechanism of Action
Target of Action
Boronic acid derivatives, including this compound, have been suggested to interact with various molecular targets, including serine proteases, transcription factors, and receptors .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium, forming new carbon-carbon bonds .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key process in synthetic chemistry, enabling the formation of complex organic structures .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.
Result of Action
Some boronic acid derivatives have been suggested to have anticancer properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxynaphthalen-2-yl)boronic acid. For instance, the compound’s stability can be affected by temperature and oxygen exposure . Therefore, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not releasing the compound into the environment .
Future Directions
Boronic acids have gained great relevance due to their potential use in different medicinal chemistry and pharmacology areas . The development of direct routes to pinacol boronic esters has made their hydrolysis to boronic acids a key transformation . This opens up new possibilities for the use of boronic acids in various chemical reactions and their application in the development of new drugs .
properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHQRCCCIFBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681676 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849404-37-1 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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